Lipophilicity Difference vs. 1,4-Dimethyl Isomer Impacts Distribution Predictions
1,3-Dimethylquinolin-2(1H)-one exhibits a computed XLogP3 of 1.8, compared to 1.4 for the 1,4-dimethyl isomer [1][2]. This 0.4 log-unit increase indicates moderately higher lipophilicity, which may translate into greater membrane partitioning and altered tissue distribution if the compound is used as a pharmacokinetic probe or lead scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1,4-Dimethylquinolin-2(1H)-one: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | XLogP3 algorithm v3.0, PubChem 2021 release |
Why This Matters
A 0.4 logP difference can significantly affect Caco-2 permeability and plasma protein binding predictions, making the correct isomer essential for reproducible ADME assays.
- [1] PubChem Compound Summary for CID 12224204, 1,3-dimethylquinolin-2(1H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/1_3-dimethylquinolin-2_1H_-one (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 97252, 1,4-Dimethyl-2-quinolone. https://pubchem.ncbi.nlm.nih.gov/compound/97252 (accessed 2026-05-07). View Source
